molecular formula C19H21F2N7O2 B1684013 4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine CAS No. 475110-96-4

4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine

Cat. No. B1684013
CAS RN: 475110-96-4
M. Wt: 417.4 g/mol
InChI Key: HGVNLRPZOWWDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including imidazole, triazine, and morpholine rings, as well as a difluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to be quite complex, with multiple ring systems. The presence of the difluoromethyl group could introduce interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the imidazole and triazine rings might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its specific structure and the functional groups present. For example, the presence of the difluoromethyl group could influence its polarity .

Scientific Research Applications

Inhibition of PI3K in Tumor Cells

ZSTK474 is a novel phosphatidylinositol 3-kinase (PI3K) inhibitor that exhibits potent antitumor effects . It directly inhibits PI3K activity more efficiently than the known PI3K inhibitor LY294002 . This inhibition of PI3K leads to a decrease in cyclin D1 levels, which plays a crucial role in cell cycle progression .

Antitumor Activity in Human Cancer Xenografts

ZSTK474 has shown strong antitumor activity against human cancer xenografts when administered orally to mice . It reduces the phosphorylation of Akt, a major signaling component downstream of PI3K, which is often associated with cell survival and growth .

Anti-inflammatory Properties

ZSTK474 has demonstrated anti-inflammatory properties in collagen-induced arthritis . It suppresses human CD14+ monocyte-derived dendritic cell functions, which play a critical role in the immune response .

Suppression of Autoimmune Encephalomyelitis

ZSTK474 has been found to suppress experimental autoimmune encephalomyelitis . It inhibits the expression of dendritic cell-derived Th1 and Th17 cells polarizing cytokines interferon-γ/interleukin (IL)-12 and IL-6/IL-23 .

Potential Therapeutic Drug for Multiple Sclerosis

Due to its potent anti-inflammatory and immunosuppressive properties, ZSTK474 could serve as a potential therapeutic drug for multiple sclerosis and other autoimmune inflammatory diseases .

Breast Cancer Therapy

ZSTK474 has been suggested for use in breast cancer therapy . The combinational use of ZSTK474 and autophagy inhibitors has been shown to enhance cell viability .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as pharmaceuticals, materials science, and more .

properties

IUPAC Name

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVNLRPZOWWDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197179
Record name ZSTK474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine

CAS RN

475110-96-4
Record name 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475110-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZSTK474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZSTK-474
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZSTK474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZSTK-474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine
Reactant of Route 2
Reactant of Route 2
4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine
Reactant of Route 3
Reactant of Route 3
4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine
Reactant of Route 4
Reactant of Route 4
4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine
Reactant of Route 5
Reactant of Route 5
4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine
Reactant of Route 6
Reactant of Route 6
4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine

Q & A

Q1: What is the primary molecular target of ZSTK474?

A: ZSTK474 directly targets and inhibits the activity of class I phosphatidylinositol 3-kinases (PI3Ks). [] This makes it a pan-class I PI3K inhibitor, meaning it affects all four isoforms of class I PI3Ks (α, β, γ, and δ). []

Q2: How does ZSTK474 interact with its target, PI3K?

A: ZSTK474 binds to the ATP-binding pocket of PI3K, competing with ATP and thereby inhibiting the enzyme's activity. [] This inhibition is reversible. []

Q3: What are the downstream consequences of PI3K inhibition by ZSTK474?

A3: ZSTK474's inhibition of PI3K leads to a cascade of downstream effects, including:

  • Inhibition of Akt Phosphorylation: ZSTK474 effectively inhibits the phosphorylation of Akt, a key downstream effector of PI3K. [, ]
  • Suppression of mTOR Signaling: As mTOR is a downstream component of the PI3K pathway, ZSTK474 indirectly inhibits mTOR signaling. []
  • Downregulation of Cell Cycle Regulators: ZSTK474 treatment leads to a decrease in the levels of cyclin D1 and an increase in p27kip1 and p15ink4b, proteins involved in cell cycle regulation. []
  • Induction of G1 Cell Cycle Arrest: ZSTK474 primarily exerts its antiproliferative effect by inducing G1 cell cycle arrest, halting the cell cycle in the G1 phase. [, ]

Q4: What is the molecular formula and weight of ZSTK474?

A4: ZSTK474 has the molecular formula C20H24F2N8O2 and a molecular weight of 446.46 g/mol.

Q5: How do modifications to the ZSTK474 structure affect its activity and selectivity?

A5: Studies exploring structure-activity relationships have revealed key insights:

  • Difluoromethyl Group Importance: The difluoromethyl group present in the ZSTK474 structure is crucial for both inhibiting cell growth and PI3K activity. []
  • Impact of Substitutions: Modifications to the morpholine and benzimidazole rings of ZSTK474 can impact its binding affinity to PI3K. [, ] For instance, methoxy substitutions on the benzimidazole ring generally decrease potency at PI3Kα and significantly reduce PI3Kγ potency. []
  • Hydroxylphenyl Substitutions: Replacing the 2-difluoromethylbenzimidazole moiety with a 3-hydroxyphenyl group has been shown to shift selectivity towards PI3Kα while significantly reducing PI3Kγ inhibition. []

Q6: Are there efforts to design ZSTK474 derivatives with improved isoform selectivity?

A: Yes, researchers are exploring structure-based design strategies to develop ZSTK474 analogs with enhanced selectivity towards specific PI3K isoforms. One approach involves targeting non-conserved residues within the PI3K binding site. For example, designing compounds that interact with p110αGln859 has shown promise in improving selectivity towards PI3Kδ. []

Q7: How is ZSTK474 formulated for in vivo experiments?

A: In in vivo studies, ZSTK474 is often formulated as a solid dispersion to enhance its solubility and bioavailability. []

Q8: What is known about the pharmacokinetic profile of ZSTK474?

A8: ZSTK474 demonstrates favorable pharmacokinetic properties, including:

  • Oral Bioavailability: It can be effectively administered orally, a significant advantage for clinical use. [, ]
  • Brain Penetration: Notably, ZSTK474 can cross the blood-brain barrier, making it a potential candidate for treating brain tumors. [, ]

Q9: Has ZSTK474's ability to inhibit its target been confirmed in vivo?

A: Yes, studies have shown that oral administration of ZSTK474 effectively inhibits the phosphorylation of Akt in tumor tissues, confirming its target engagement in vivo. []

Q10: What is the evidence for ZSTK474's anticancer activity in preclinical models?

A10: ZSTK474 has demonstrated significant antitumor activity in various preclinical cancer models:

  • In Vitro Studies: It potently inhibits the proliferation of a wide range of human cancer cell lines, including lung, prostate, breast, and leukemia cell lines. [, , , , , , ]
  • Xenograft Models: Oral administration of ZSTK474 effectively suppresses tumor growth in xenograft models of human cancers, including lung, prostate, and pancreatic cancers. [, , ]
  • Orthotopic Brain Tumor Models: ZSTK474's ability to penetrate the blood-brain barrier has been demonstrated in orthotopic brain tumor models, where it effectively inhibited tumor growth and prolonged survival. []
  • Collagen-Induced Arthritis Model: ZSTK474 has also shown promising results in a mouse model of rheumatoid arthritis (collagen-induced arthritis), reducing joint inflammation and bone destruction. []

Q11: Has ZSTK474 been evaluated in clinical trials?

A: Yes, ZSTK474 has advanced to clinical trials for patients with advanced solid malignancies. [] While detailed clinical trial data are not included in the provided abstracts, early results suggest manageable side effects and the potential for prolonged stable disease in some patients.

Q12: What are the potential mechanisms of resistance to ZSTK474?

A: Research indicates that overexpression of the insulin-like growth factor 1 receptor (IGF1R) may contribute to both intrinsic and acquired resistance to ZSTK474. [, , ]

Q13: Can targeting IGF1R overcome ZSTK474 resistance?

A: Studies suggest that inhibiting IGF1R, either through targeted knockdown or using IGF1R inhibitors (IGF1R-TKIs), can enhance the efficacy of ZSTK474 in resistant cancer cells. [, ] This finding highlights a potential strategy for overcoming resistance and improving treatment outcomes.

Q14: Are there strategies to improve the delivery of ZSTK474 to specific targets?

A: While not extensively discussed in the abstracts, one study explored the potential of convection-enhanced delivery (CED) to deliver ZSTK474 directly to brain tumors, improving its therapeutic efficacy in a preclinical model. []

Q15: Has ZSTK474 been investigated in combination with other therapies?

A15: Yes, several studies have explored the synergistic potential of ZSTK474 in combination with other anticancer agents, including:

  • Chemotherapeutic Agents: Combining ZSTK474 with chemotherapeutic drugs such as gemcitabine, cytarabine, or vincristine enhanced antitumor activity in preclinical models of pancreatic cancer and leukemia. [, ]
  • mTOR Inhibitors: Dual inhibition of PI3K and mTOR using ZSTK474 in combination with rapamycin demonstrated synergistic effects in prostate and lung cancer models. []
  • BRAF/MEK Inhibitors: In BRAF-mutant melanoma cells, ZSTK474 enhanced the antitumor activity of both BRAF and MEK inhibitors, highlighting a potential strategy to overcome resistance to these targeted therapies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.